molecular formula C9H22ClN3S B1436148 N,N-Dibutylhydrazinecarbothioamide hydrochloride CAS No. 6499-16-7

N,N-Dibutylhydrazinecarbothioamide hydrochloride

Cat. No. B1436148
CAS RN: 6499-16-7
M. Wt: 239.81 g/mol
InChI Key: DHOKEGWISNXRTD-UHFFFAOYSA-N
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Description

“N,N-Dibutylhydrazinecarbothioamide hydrochloride” is a chemical compound with the molecular formula C9H22ClN3S and a molecular weight of 239.81 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N,N-Dibutylhydrazinecarbothioamide hydrochloride” can be represented by the SMILES string CCCCN(CCCC)C(=S)NN.Cl . This indicates that the compound contains a hydrazinecarbothioamide group attached to two butyl groups.

Scientific Research Applications

Antibacterial Activity

N,N-Dibutylhydrazinecarbothioamide hydrochloride derivatives have been explored for their antibacterial properties. Desai et al. (2008) synthesized several derivatives and screened them for antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating potential as antibacterial agents. The study also included QSAR (Quantitative Structure-Activity Relationship) studies to analyze the impact of structural and physicochemical parameters on their activity (Desai, Bhavsar, Shah, & Saxena, 2008).

Anticonvulsant Activity

The potential anticonvulsant application of N,N-dibutylhydrazinecarbothioamide hydrochloride derivatives was investigated by Tripathi and Kumar (2013). They designed, synthesized, and evaluated novel derivatives for anticonvulsant activity in several seizure models, finding some derivatives to show promising results. This study highlights the potential use of these compounds in developing anticonvulsant drugs (Tripathi & Kumar, 2013).

Corrosion Inhibition

Ebenso, Isabirye, and Eddy (2010) explored the use of thiosemicarbazides, including N,N-dibutylhydrazinecarbothioamide hydrochloride derivatives, as corrosion inhibitors for mild steel in acidic medium. Their research demonstrated these compounds' effectiveness in corrosion prevention, suggesting their application in materials protection (Ebenso, Isabirye, & Eddy, 2010).

Insecticidal Activity

Research by Wang et al. (2011) on N,N-dibutylhydrazinecarbothioamide hydrochloride derivatives revealed their insecticidal activity against Plutella xylostella L. and Culex pipiens pallens. The study indicated that incorporating 1,2,3-thiadiazoles into dicylhydrazine derivatives could maintain or improve insecticidal activity, contributing to environmentally friendly pest control solutions (Wang et al., 2011).

Future Directions

As “N,N-Dibutylhydrazinecarbothioamide hydrochloride” is a research chemical , future directions would likely involve further studies to understand its properties, potential applications, and safety profile.

properties

IUPAC Name

3-amino-1,1-dibutylthiourea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3S.ClH/c1-3-5-7-12(8-6-4-2)9(13)11-10;/h3-8,10H2,1-2H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOKEGWISNXRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dibutylhydrazinecarbothioamide hydrochloride

CAS RN

6499-16-7
Record name Hydrazinecarbothioamide, N,N-dibutyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6499-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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